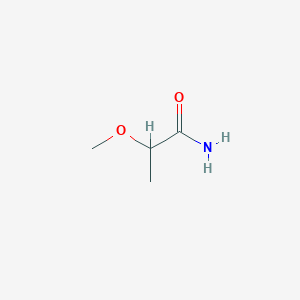
2-Methoxypropanamide
Descripción general
Descripción
2-Methoxypropanamide is a chemical compound with the molecular formula C4H9NO2 . It has a molecular weight of 103.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Methoxypropanamide is 1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
2-Methoxypropanamide has a melting point of 81-84°C . The predicted density is 1.010±0.06 g/cm3 . The compound is predicted to have a pKa value of 15.43±0.50 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Application Summary
2-Methoxypropanamide has been used in the synthesis of new (6-methoxy-2-naphthyl) propanamide derivatives with expected antibacterial activity .
Method of Application
A series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The minimum inhibitory concentration of these compounds was determined by the microdilution technique against five known strains of bacteria .
Results
The results showed that certain compounds have potent antibacterial activity against B. subtilis and S. pneumonia . Two of the synthesized compounds exhibited more potent antibacterial activity than the reference drugs (Gentamicin and Ampicillin) against all the test strains of bacteria .
Organic Chemistry
Application Summary
2-Methoxypropanamide is a chemical compound with the molecular formula C4H9NO2 . It is used in various organic chemistry reactions.
Method of Application
The specific methods of application in organic chemistry reactions would depend on the reaction conditions and the desired products.
Results
The outcomes of these reactions would vary based on the specific reactions and the conditions under which they are carried out.
Material Science
Application Summary
2-Methoxypropanamide can be used in the synthesis of certain materials, such as polymers, which have applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Method of Application
The specific methods of application would depend on the desired material properties and the specific application.
Results
The outcomes would vary based on the specific material and its application.
Environmental Science
Application Summary
2-Methoxypropanamide could potentially be used in environmental catalysis, such as CO oxidation, the removal of VOCs, denitrification, etc .
Method of Application
The specific methods of application would depend on the environmental conditions and the specific catalytic process.
Results
The outcomes would vary based on the specific environmental conditions and the catalytic process.
Analytical Chemistry
Application Summary
2-Methoxypropanamide can be used in the synthesis of certain compounds, which can then be analyzed using various analytical chemistry techniques .
Method of Application
The specific methods of application would depend on the analytical technique being used and the specific compound being analyzed.
Results
The outcomes would vary based on the specific analytical technique and the compound being analyzed.
Physical Chemistry
Application Summary
2-Methoxypropanamide can be used in various physical chemistry reactions, such as surface modification .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers While specific papers on 2-Methoxypropanamide were not found, it’s worth noting that research on similar compounds is ongoing in various fields of chemistry and materials science .
Propiedades
IUPAC Name |
2-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXHNJBKGZMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypropanamide | |
CAS RN |
22543-21-1 | |
| Record name | 2-methoxypropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



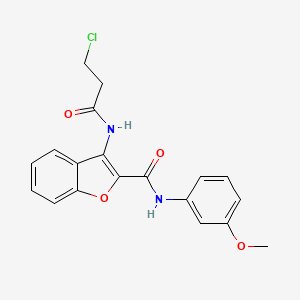
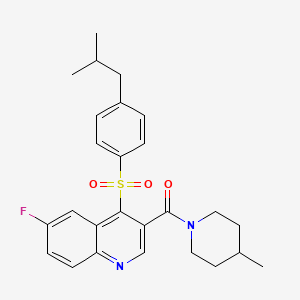
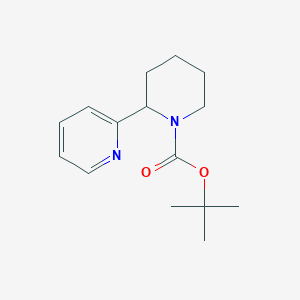
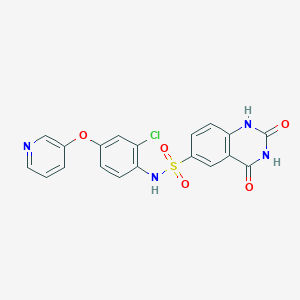
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)
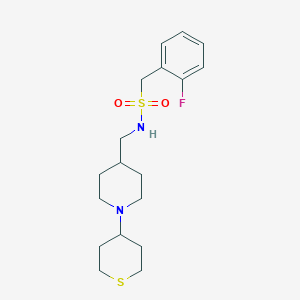

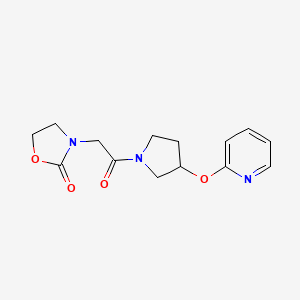
![1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2660803.png)
![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)
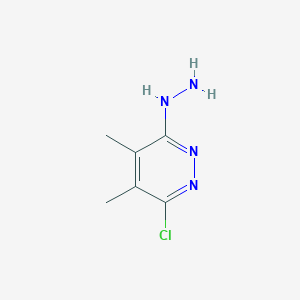
![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2660809.png)
![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)